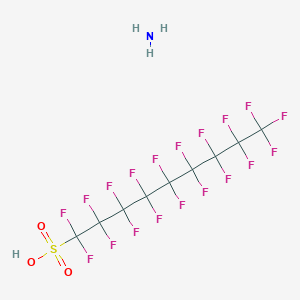

Ammonium nonadecafluorononanesulphonate

Description

Overview of Perfluorinated Alkyl Sulfonates (PFASs) and their Chemical Classification

Ammonium (B1175870) nonadecafluorononanesulphonate is classified as a perfluoroalkyl sulfonate (PFSA). PFSAs are a subclass of PFAS characterized by a perfluorinated alkyl chain attached to a sulfonate functional group (-SO₃⁻). The general structure of a PFSA anion is CₙF₂ₙ₊₁SO₃⁻. In the case of nonadecafluorononanesulphonate, the alkyl chain consists of nine fully fluorinated carbon atoms (n=9).

These substances are categorized based on the length of their perfluorinated carbon chain. Perfluorononanesulfonic acid (PFNS), the parent acid of the compound , is considered a "long-chain" PFSA, a designation given to PFSAs with six or more perfluorinated carbons. nih.gov This classification is significant as chain length influences the physicochemical properties and environmental behavior of the compound.

The subject of this article, Ammonium nonadecafluorononanesulphonate, is the salt formed from the perfluorononanesulfonate (B13422773) anion (C₉F₁₉SO₃⁻) and an ammonium cation (NH₄⁺). The properties of this salt are influenced by both the fluorinated anion and the cationic counterion.

Table 1: Chemical Identity of this compound

| Property | Value |

|---|---|

| IUPAC Name | azanium;1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-nonadecafluorononane-1-sulfonate |

| Molecular Formula | C₉H₄F₁₉NO₃S |

| Molecular Weight | 567.17 g/mol |

| Parent Acid | Perfluorononanesulfonic acid (PFNS) |

| CAS Number | 17202-41-4 |

Historical Context and Evolution of Fluorinated Surfactants in Industrial Applications

The development of fluorinated surfactants is a significant chapter in 20th-century industrial chemistry. The journey began with the invention of polytetrafluoroethylene (PTFE), trademarked as Teflon by DuPont in 1945. sonomatech.com This discovery opened the door to a new class of chemicals with exceptional properties.

Throughout the 1950s and 1960s, companies like 3M began large-scale manufacturing of PFAS compounds, including perfluorooctanesulfonic acid (PFOS) and perfluorooctanoic acid (PFOA). wikipedia.org These substances were quickly adopted for a wide range of applications due to their effectiveness as surfactants—compounds that lower the surface tension between two liquids or between a liquid and a solid.

Key historical milestones in the evolution of fluorinated surfactants include:

1940s: Commercialization of PTFE (Teflon), demonstrating the unique properties of fluorinated polymers. sonomatech.com

1960s: The U.S. Navy and 3M collaborate to develop aqueous film-forming foam (AFFF) containing PFOS and PFOA for fighting fuel fires. sonomatech.com This became a critical application for perfluorinated surfactants.

1970s: The use of PFAS expands into consumer products, including stain-resistant carpets and textiles, and food packaging. researchgate.net

2000s: Growing concerns about the environmental persistence of long-chain PFAS lead to voluntary phase-outs of PFOS and PFOA production by major manufacturers. This spurred research into alternative, shorter-chain PFAS and other fluorinated substances. nih.gov

The industrial utility of these compounds stems from their ability to create a low-energy surface, repelling both water and oil. This has made them invaluable in applications such as coatings for paper and packaging, metal plating, and in the manufacturing of semiconductors and photographic materials.

Significance of the Ammonium Counterion in Perfluorinated Chemical Systems

The properties of an ionic surfactant are determined not only by the structure of its hydrophobic tail and hydrophilic headgroup but also by the nature of its counterion. In the case of this compound, the ammonium ion (NH₄⁺) plays a crucial role.

The counterion influences key surfactant properties such as solubility, critical micelle concentration (cmc), and surface tension. The cmc is the concentration at which surfactant molecules begin to aggregate into micelles, a critical parameter for many applications.

Research on the closely related perfluorooctanoates (PFOA) demonstrates the significant impact of the counterion. Studies comparing different alkali metal and ammonium salts of PFOA have shown that the ammonium counterion (NH₄⁺) leads to greater surface activity compared to some alkali metal counterions like lithium (Li⁺) and sodium (Na⁺). nih.gov This is often attributed to the smaller hydrated radius of the ammonium ion, which allows for more efficient packing of the surfactant molecules at interfaces. nih.govacs.org

The choice of counterion can modify the aggregation behavior and surface properties of the fluorinated surfactant. For instance, studies have shown that for a series of perfluorooctanoates, the cmc decreases as the size of the counterion increases from ammonium to larger tetraalkylammonium ions. researchgate.net This is because larger, less hydrated counterions can more effectively screen the electrostatic repulsion between the anionic headgroups of the surfactant molecules, thus promoting micelle formation at lower concentrations. nih.gov

The ammonium salt form is often utilized in industrial synthesis and applications, such as in the emulsion polymerization of fluoropolymers. nih.gov The specific properties imparted by the ammonium counterion, such as its influence on solubility and surface activity, make it a deliberate choice for specific performance requirements.

Table 2: Comparison of Counterion Effect on Critical Micelle Concentration (cmc) of a Perfluorinated Surfactant (Ammonium Perfluorooctanoate)

| Counterion | Critical Micelle Concentration (cmc) |

|---|---|

| Ammonium (NH₄⁺) | Varies based on conditions |

| Sodium (Na⁺) | Generally higher cmc than with larger counterions |

| Lithium (Li⁺) | Higher cmc due to larger hydrated radius |

| Tetraethylammonium ((C₂H₅)₄N⁺) | Lower cmc than ammonium |

| Tetrabutylammonium ((C₄H₉)₄N⁺) | Significantly lower cmc than ammonium |

Data derived from studies on perfluorooctanoates, illustrating the general principle of counterion influence. researchgate.net

Structure

2D Structure

Properties

CAS No. |

17202-41-4 |

|---|---|

Molecular Formula |

C9HF19O3S.H3N C9H4F19NO3S |

Molecular Weight |

567.17 g/mol |

IUPAC Name |

azanium;1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-nonadecafluorononane-1-sulfonate |

InChI |

InChI=1S/C9HF19O3S.H3N/c10-1(11,2(12,13)4(16,17)6(20,21)8(24,25)26)3(14,15)5(18,19)7(22,23)9(27,28)32(29,30)31;/h(H,29,30,31);1H3 |

InChI Key |

CCLOSADEZDSARB-UHFFFAOYSA-N |

SMILES |

C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(C(C(C(C(F)(F)S(=O)(=O)O)(F)F)(F)F)(F)F)(F)F.N |

Canonical SMILES |

C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(C(C(C(C(F)(F)S(=O)(=O)[O-])(F)F)(F)F)(F)F)(F)F.[NH4+] |

Other CAS No. |

17202-41-4 |

Pictograms |

Acute Toxic; Health Hazard |

Origin of Product |

United States |

Synthetic Methodologies and Derivatization Strategies for Ammonium Nonadecafluorononanesulphonate

Synthetic Pathways for the Perfluorononanesulfonate (B13422773) Moiety

The synthesis of the perfluorononanesulfonate (PFNS) anion (C₉F₁₉SO₃⁻) is primarily achieved through processes that construct its perfluorinated carbon chain and introduce the sulfonate group. The cornerstone of industrial production for perfluoroalkanesulfonyl compounds is Electrochemical Fluorination (ECF). wikipedia.orgresearchgate.net

The most common ECF method is the Simons process, which involves the electrolysis of a hydrocarbon precursor, typically nonanesulfonyl chloride (C₉H₁₉SO₂Cl) or the corresponding fluoride (B91410), in anhydrous hydrogen fluoride (HF). wikipedia.org This process takes place in an electrolytic cell with a nickel anode, operating at a potential of 5–6 V. wikipedia.org During electrolysis, the hydrogen atoms on the nonane (B91170) chain are systematically replaced by fluorine atoms sourced from the HF electrolyte. wikipedia.org

The general reaction for the fluorination of the alkyl chain can be represented as: C₉H₁₉SO₂F + 19 HF → C₉F₁₉SO₂F + 19 H₂

The direct product of the Simons process is nonadecafluorononanesulfonyl fluoride (C₉F₁₉SO₂F). wikipedia.org A significant characteristic of this method is the generation of not only the desired linear isomer but also various branched isomers. nih.gov The ratio of linear to branched isomers can be influenced by the process conditions, but typically, the linear isomer constitutes the major fraction of the product mixture. nih.gov

To obtain the perfluorononanesulfonate moiety, the resulting sulfonyl fluoride is subsequently hydrolyzed. This step converts the sulfonyl fluoride group (-SO₂F) into a sulfonic acid group (-SO₃H), yielding perfluorononanesulfonic acid (PFNS acid). This acid is the direct precursor to the ammonium (B1175870) salt.

Formation of Ammonium Salts in Fluorinated Sulfonate Synthesis

The conversion of perfluorononanesulfonic acid into its ammonium salt, ammonium nonadecafluorononanesulphonate, is a straightforward acid-base neutralization reaction. These compounds are described as simple ammonium salts of long-chain perfluoroalkyl sulfonic acids. industrialchemicals.gov.au

The synthesis is typically carried out by reacting the strong perfluorononanesulfonic acid (C₉F₁₉SO₃H) with a suitable ammonium source. Common reagents include ammonia (B1221849) (NH₃) gas or an aqueous solution of ammonium hydroxide (B78521) (NH₄OH). The reaction proceeds as follows:

C₉F₁₉SO₃H + NH₃ → [NH₄]⁺[C₉F₁₉SO₃]⁻

Alternatively, when using ammonium hydroxide:

C₉F₁₉SO₃H + NH₄OH → [NH₄]⁺[C₉F₁₉SO₃]⁻ + H₂O

The reaction is generally performed in a suitable solvent, often water, from which the final salt product can be isolated upon evaporation or crystallization. The resulting ammonium salt is a stable compound that readily dissociates in aqueous environments to yield the ammonium cation (NH₄⁺) and the perfluorononanesulfonate anion (PFNS). industrialchemicals.gov.au

Advanced Synthetic Techniques and Reaction Mechanism Elucidation

While ECF remains a primary industrial method, research into more controlled and selective synthetic routes for sulfonyl fluorides has advanced. These methods offer alternatives that can potentially avoid the harsh conditions and isomeric mixtures associated with ECF. mdpi.com One strategy involves the conversion of pre-existing sulfonic acids or their salts directly into sulfonyl fluorides. For example, reagents like thionyl fluoride or deoxyfluorinating agents such as Xtalfluor-E® have been demonstrated to effectively convert both aryl and alkyl sulfonic acids into their corresponding sulfonyl fluorides in high yields. nih.govrsc.org

Other modern approaches include the synthesis from aryl halides via a one-pot, two-step procedure involving the in-situ formation of sulfinates followed by conversion to the sulfonyl fluoride. mdpi.com

Reaction Mechanism of Electrochemical Fluorination The mechanism of the Simons ECF process is complex and believed to proceed through a free-radical pathway at the surface of the nickel anode. The process is initiated by the oxidation of the organic substrate, leading to the formation of radical cations. These intermediates are then attacked by fluoride ions present at the anode surface. The high valency nickel fluorides formed on the anode surface are thought to act as the fluorinating agent. The process continues in a stepwise manner, replacing C-H bonds with C-F bonds until the entire alkyl chain is perfluorinated. The high energy of the carbon-fluorine bond and the shielding effect of the fluorine atoms contribute to the stability of the final perfluorinated product. nih.gov

Analytical Characterization of Synthetic Intermediates and Final Products

The characterization of this compound and its parent acid relies on a combination of spectroscopic and chromatographic techniques. Mass spectrometry is a particularly powerful tool for identifying and quantifying these compounds.

Computed Properties for Perfluorononanesulfonic Acid The properties of the parent acid, perfluorononanesulfonic acid, provide foundational data for its characterization.

| Property | Value | Source |

| Molecular Formula | C₉HF₁₉O₃S | PubChem nih.gov |

| Molecular Weight | 550.14 g/mol | PubChem nih.gov |

| Exact Mass | 549.9343001 Da | PubChem nih.gov |

| XLogP3 | 5.7 | PubChem nih.gov |

| Hydrogen Bond Donor Count | 1 | PubChem nih.gov |

| Hydrogen Bond Acceptor Count | 3 | PubChem nih.gov |

Liquid Chromatography-Mass Spectrometry (LC-MS) LC-MS, particularly with tandem mass spectrometry (MS/MS), is a primary technique for the detection and structural elucidation of perfluorononanesulfonate. The compound is typically analyzed in negative ionization mode, where it is detected as the deprotonated molecule [M-H]⁻. nih.gov Collision-induced dissociation (CID) is then used to fragment the precursor ion, providing a characteristic fragmentation pattern for confirmation. nih.gov

Below are typical parameters used in the LC-MS/MS analysis of perfluorononanesulfonate.

LC-MS/MS Parameters (10 eV)

| Instrument Type | LC-ESI-QTOF |

| Ionization Mode | Negative |

| Collision Energy | 10 eV |

| Fragmentation Mode | CID |

| Precursor Adduct | [M-H]⁻ |

| Precursor m/z | 548.927 |

Data sourced from PubChem. nih.gov

LC-MS/MS Parameters (20 eV)

| Instrument Type | LC-ESI-QTOF |

| Ionization Mode | Negative |

| Collision Energy | 20 eV |

| Fragmentation Mode | CID |

| Precursor Adduct | [M-H]⁻ |

| Precursor m/z | 548.927 |

Data sourced from PubChem. nih.gov

Other essential analytical techniques include Nuclear Magnetic Resonance (NMR) spectroscopy (¹⁹F and ¹³C NMR) to confirm the perfluorinated structure and identify isomers, and Fourier-Transform Infrared (FTIR) spectroscopy to identify functional groups such as S=O and S-O stretches in the sulfonate headgroup.

Environmental Behavior and Transport of Perfluorinated Sulfonates, Including Ammonium Nonadecafluorononanesulphonate, in Diverse Compartments

Distribution and Partitioning in Aqueous and Sedimentary Environments

The distribution of long-chain PFSAs in aquatic environments is dictated by their partitioning between the water column and sediment. These compounds are known for their persistence in the water phase but also for their tendency to sorb to solids. nih.govoup.com While they can be found widely distributed in the dissolved phase, indicating potential for long-range transport in marine and freshwater systems, their interaction with sediments is a critical factor in their ultimate fate. nih.gov

The sorption of PFSAs to sediments is a complex process influenced by the characteristics of both the chemical and the sediment. nih.gov Key mechanisms include hydrophobic interactions and electrostatic forces. nih.govacs.org

Hydrophobic Interactions : The primary driver for sorption is the interaction between the hydrophobic fluorocarbon tail of the molecule and the organic carbon fraction of the sediment. nih.govacs.org Sediment organic carbon is often the dominant parameter affecting sorption. nih.govresearchgate.net

Electrostatic Interactions : Although PFSAs are anionic, and sediment surfaces are often negatively charged, electrostatic interactions still play a role. researchgate.net Sorption can increase in the presence of divalent cations like Ca2+, which can act as bridges between the negatively charged sulfonate group and negatively charged sediment surfaces. nih.govacs.org Sorption also tends to increase as pH decreases, which reduces the negative charge on some sediment mineral surfaces. nih.govnih.gov

The partitioning behavior is quantified by the distribution coefficient (Kd) and the organic carbon-normalized partition coefficient (Koc). The perfluorocarbon chain length is a dominant structural feature influencing these coefficients, with each additional CF2 group contributing significantly to the sorption potential. nih.govacs.org The sulfonate functional group also results in stronger sorption compared to carboxylate analogs of the same chain length. nih.govacs.org For PFOS, a close analog to nonadecafluorononanesulphonate, log Koc values have been reported in the range of 2.57 to 3.7. nih.govepa.gov

Table 1: Organic Carbon-Normalized Partition Coefficients (Koc) for Selected Perfluoroalkyl Sulfonates (PFSAs) This table is interactive and can be sorted by clicking the column headers.

| Compound | Abbreviation | Log Koc (cm³/g or L/kg) | Comments |

|---|---|---|---|

| Perfluorooctane (B1214571) sulfonate | PFOS | 3.7 ± 0.56 | Equilibrium isotherms were linear. nih.gov |

| Perfluorooctane sulfonate | PFOS | 2.57 | Value cited in a technical fact sheet. epa.gov |

| Perfluorohexane sulfonate | PFHxS | Lower than PFOS | Sorption is weaker than PFOS, demonstrating the effect of shorter chain length. nih.gov |

As surfactants, PFSAs are active at interfaces. They preferentially accumulate at the air-water interface, with their hydrophobic tails oriented towards the air and hydrophilic heads in the water. itrcweb.org This behavior is significant for their transport in unsaturated (vadose zone) soils and for aerosol-based atmospheric transport. itrcweb.orgnih.gov Research has shown that adsorption at the air-water interface can be a major retention mechanism, accounting for 50% to 75% of the total retention of some PFAS during transport in unsaturated porous media. nih.gov

The bioavailability of PFSAs in sediments and soils is a key factor for their entry into food webs. In biosolids-amended soils, the bioavailability of PFOS to earthworms was found to be positively influenced by the total concentration of the chemical in the soil and negatively influenced by the organic matter content. nih.gov Higher organic matter content tends to bind the compounds more strongly, reducing their availability for uptake by organisms. nih.gov Biota, rather than just sediment, can act as a significant sink for PFOS in aquatic environments. nih.gov

Mobility and Fate in Terrestrial Systems

When released onto land, the movement of long-chain PFSAs is governed by their interaction with soil particles, their potential to leach into groundwater, and their transport via surface runoff.

Similar to sediments, adsorption in soil is strongly influenced by soil organic matter (SOM), mineral composition, and soil solution chemistry. umn.edudaneshyari.com Higher SOM content generally increases the sorption of PFSAs. daneshyari.com In soils with low organic content, electrostatic attraction to positively charged sites on minerals like iron oxides can play a role. umn.eduresearchgate.net However, some studies suggest that ferric oxides can reduce sorption affinity compared to SOM. daneshyari.com

The mobility and leaching potential of PFSAs are inversely related to their sorption. Long-chain compounds like nonadecafluorononanesulphonate are expected to be less mobile and have a lower leaching potential than their short-chain counterparts due to stronger sorption. itrcweb.org Leaching is a potential pathway from surface soils to groundwater, and studies suggest that while transport may be retarded in the unsaturated vadose zone, there is limited retardation in aquifers, allowing for long-range transport in groundwater. itrcweb.orgresearchgate.net

Plants can absorb PFSAs from contaminated soil and water, representing a significant pathway into the food chain. nih.govresearchgate.net The uptake and distribution within the plant are highly dependent on the compound's chain length. nih.govkorea.ac.kr

Root Uptake : Long-chain PFSAs (generally C6 or greater) are readily absorbed from the soil by plant roots and tend to accumulate there. nih.govkorea.ac.krresearchgate.net The root concentration factors (RCFs) for long-chain PFAS are typically higher than for short-chain ones and are positively correlated with their hydrophobicity (log Kow). korea.ac.krresearchgate.net

Translocation to Shoots : In contrast to their high accumulation in roots, the translocation of long-chain PFSAs from the roots to the shoots and leaves is limited. nih.govkorea.ac.krresearchgate.netbohrium.com Shorter-chain compounds are more mobile within the plant's vascular system. nih.gov This limited mobility is attributed to factors like sorption to root surface tissues and difficulty passing through the Casparian strip, a barrier in the root that controls substance movement. korea.ac.krresearchgate.net Studies show a negative relationship between the translocation factor and the molecular volume of the PFAS. korea.ac.kr

Table 2: General Trends in Plant Uptake and Translocation of Perfluoroalkyl Sulfonates (PFSAs) This table is interactive and can be sorted by clicking the column headers.

| PFAS Chain Length | Root Accumulation | Translocation to Shoots | Bioaccumulation Factor (BAF) in Roots |

|---|---|---|---|

| Short-chain (e.g., < C6) | Lower | Higher | Lower |

Atmospheric Transport and Deposition Processes of Fluorinated Compounds

Although many PFSAs are ionic and have low volatility, atmospheric transport is a recognized and important pathway for the global distribution of fluorinated compounds. itrcweb.orgnih.gov Transport can occur through two main mechanisms:

Direct Transport : PFSAs can be released directly into the atmosphere from industrial stacks or become associated with particles that are then transported by wind. itrcweb.orgnih.gov Their surfactant properties facilitate accumulation at the air-water interface of aerosols, enhancing their potential for long-range transport. itrcweb.org

Precursor Transport : More volatile precursor compounds, such as fluorotelomer alcohols (FTOHs), are emitted and can travel long distances in the atmosphere. nih.govresearchgate.net These precursors then undergo chemical transformation and degradation in the atmosphere to form persistent terminal products like perfluorinated carboxylic acids (PFCAs) and PFSAs, which are subsequently deposited on land and water surfaces far from their original source. researchgate.net

Deposition occurs through both wet deposition (in rain and snow) and dry deposition. itrcweb.orgconfex.com The detection of these compounds in remote regions like the Arctic provides strong evidence for the significance of long-range atmospheric transport. epa.gov

Degradation Pathways and Environmental Transformation of Perfluorinated Sulfonates

Biotic Degradation Mechanisms and Biotransformation Processes

Biotic degradation of highly fluorinated compounds like ammonium (B1175870) nonadecafluorononanesulphonate is generally considered to be very slow to non-existent under typical environmental conditions. rsc.orgeeb.org The strength of the carbon-fluorine bond makes these molecules recalcitrant to microbial attack. nih.gov However, some studies on related perfluorinated compounds have shown limited biotransformation under specific conditions.

Research on the microbial degradation of perfluorooctane (B1214571) sulfonate (PFOS), a C8 analogue of the C9 compound of interest, has shown that certain microbial consortia may have the potential to transform these persistent chemicals. For instance, a microbial consortium predominantly composed of Hyphomicrobium species demonstrated a notable reduction in PFOS concentration over a 20-day period when methanol (B129727) was provided as a co-metabolic substrate. nih.gov This suggests that co-metabolism, where the degradation of a persistent compound is facilitated by the metabolism of another substrate, could be a potential pathway for the breakdown of long-chain perfluorinated sulfonates.

Furthermore, studies on soil microcosms have indicated that the isomer profile of PFOS can be altered by microbial processes, suggesting that microorganisms can interact with and transform these compounds, even if complete mineralization does not occur. nih.gov While direct evidence for the microbial degradation of ammonium nonadecafluorononanesulphonate is lacking, the findings for PFOS suggest that microbial communities in contaminated environments may play a role in its long-term fate.

The enzymatic breakdown of the perfluorinated backbone of compounds like this compound is a significant challenge for microorganisms. The high electronegativity of fluorine atoms and the strength of the C-F bond make enzymatic cleavage difficult. nih.gov However, research into the biotransformation of PFOS precursors, such as N-ethylperfluorooctane sulfonamide (NEtFOSA), has shown that cytochrome P450 enzymes in human liver microsomes can metabolize these compounds. nih.gov This process can lead to the formation of PFOS as a metabolic product. nih.gov

While this does not represent a degradation of the perfluorinated chain itself, it demonstrates that enzymatic systems can act on the functional groups of related molecules. It is plausible that similar enzymatic processes could occur in microorganisms, potentially cleaving the ammonium head group from this compound or acting on other non-fluorinated parts of precursor molecules. The metabolic intermediates of such processes would likely be the corresponding perfluorononanesulfonate (B13422773) anion.

Table 1: Microbial Genera Implicated in the Biotransformation of Perfluorinated Sulfonates

| Microbial Genus | Perfluorinated Compound Studied | Observed Transformation | Reference |

| Hyphomicrobium | Perfluorooctane sulfonate (PFOS) | Reduction in concentration in the presence of methanol. | nih.gov |

| Pseudomonas | 6:2 Fluorotelomer sulfonate | Desulfonation and defluorination. | mcgill.ca |

| Acidimicrobium | Perfluorooctanoic acid (PFOA) and PFOS | Defluorination and degradation linked to ammonium oxidation. |

Note: This table is based on research on related perfluorinated compounds and serves as an indicator of potential microbial activity for this compound.

Analytical Methodologies for Trace Detection and Quantification of Ammonium Nonadecafluorononanesulphonate

Sample Preparation and Extraction Techniques for Perfluorinated Compounds in Complex Matrices

The initial and one of the most critical stages in the analysis of ammonium (B1175870) nonadecafluorononanesulphonate is the effective extraction and clean-up of the analyte from complex sample matrices such as water, soil, sediment, and biological tissues. The choice of technique is dictated by the matrix type and the physicochemical properties of the target compound.

Solid-phase extraction (SPE) is a widely adopted and effective technique for the extraction and pre-concentration of perfluorinated compounds (PFCs) from aqueous samples. mdpi.comresearchgate.net For anionic compounds like nonadecafluorononanesulphonate, weak anion exchange (WAX) SPE cartridges are particularly effective. researchgate.net These cartridges facilitate the retention of the negatively charged sulfonate group, allowing for efficient separation from matrix interferences. Polymeric reversed-phase sorbents, such as Oasis HLB, are also commonly used and have demonstrated high recovery rates for a broad range of PFCs, including long-chain sulfonates. mdpi.com The general SPE procedure involves conditioning the cartridge, loading the sample, washing away interferences with a solvent of appropriate polarity, and finally eluting the analyte of interest with a stronger solvent, often a basic methanolic solution. nih.gov On-line SPE systems coupled directly to liquid chromatography-tandem mass spectrometry (LC-MS/MS) have also been developed to automate and streamline the extraction process, reducing sample handling and potential for contamination. nih.govresearchgate.net

For solid matrices such as soil, sediment, and biological tissues, the extraction process is more complex. Initial extraction from the solid phase is typically achieved using organic solvents like methanol (B129727) or acetonitrile. researchgate.netnih.gov Techniques such as vortexing, sonication, and accelerated solvent extraction (ASE) are employed to enhance the extraction efficiency, particularly for strongly adsorbed long-chain PFCs. 911metallurgist.com Following the initial solvent extraction, a clean-up step is often necessary to remove co-extracted matrix components that can interfere with subsequent analysis. Dispersive solid-phase extraction (dSPE) with materials like graphitized carbon black can be used for this purpose. chromatographyonline.com

A summary of common sample preparation techniques for perfluorinated compounds is presented in the table below.

| Technique | Matrix | Description | Advantages | Disadvantages |

| Solid-Phase Extraction (SPE) | Water, Biological Fluids | Analyte is partitioned between a solid phase and a liquid phase. Weak anion exchange (WAX) and polymeric sorbents are common. | High recovery and concentration factor, effective clean-up. mdpi.com | Can be time-consuming, potential for sorbent-related contamination. |

| Liquid-Liquid Extraction (LLE) | Water | Analyte is partitioned between two immiscible liquid phases. | Simple and inexpensive. | Large solvent volumes required, can form emulsions. |

| Accelerated Solvent Extraction (ASE) | Soil, Sediment, Tissues | Extraction with solvents at elevated temperatures and pressures. | Faster than traditional methods, reduced solvent consumption. 911metallurgist.com | Requires specialized equipment. |

| Ultrasonic-Assisted Extraction (UAE) | Solid Matrices | Use of ultrasonic waves to enhance extraction efficiency. | Improved extraction efficiency and reduced extraction time. nih.gov | Potential for analyte degradation at high power. |

| Dispersive Solid-Phase Extraction (dSPE) | Extracts from Solid Matrices | Sorbent is added directly to the sample extract for clean-up. | Fast and simple clean-up step. chromatographyonline.com | May have lower recovery for some analytes. |

Chromatographic Separation Methods for Fluorinated Sulfonates

Chromatographic separation is essential for isolating ammonium nonadecafluorononanesulphonate from other structurally similar compounds and matrix components prior to detection.

Liquid chromatography (LC), particularly high-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC), is the cornerstone for the separation of perfluorinated sulfonates. researchgate.netnih.gov Reversed-phase chromatography is the most common mode of separation, typically utilizing C18 columns. The separation is based on the hydrophobic interactions between the long perfluorinated alkyl chain of the nonadecafluorononanesulphonate anion and the stationary phase.

The mobile phase usually consists of a mixture of water and an organic solvent, most commonly methanol or acetonitrile, with additives to control the pH and improve peak shape. nih.gov Ammonium acetate (B1210297) or ammonium hydroxide (B78521) are frequently used as mobile phase modifiers. A gradient elution, where the proportion of the organic solvent is increased during the chromatographic run, is typically employed to effectively separate a wide range of PFCs with varying chain lengths. nih.gov The use of a delay column can help to mitigate interference from PFCs that may be present in the LC system itself. researchgate.net

Ion chromatography (IC) is a powerful technique for the separation and quantification of ionic species. It can be employed for the analysis of both the ammonium cation and the nonadecafluorononanesulphonate anion. For the sulfonate moiety, IC can be used as an alternative or complementary technique to reversed-phase LC. The separation is based on the ion-exchange interactions between the sulfonate group and the charged stationary phase of the IC column.

A specialized application of IC is combustion ion chromatography (CIC). labrulez.comthermofisher.comthermofisher.com In this technique, the sample is first combusted at a high temperature, which converts all organic fluorine into hydrogen fluoride (B91410) (HF). The HF is then collected in an absorption solution and analyzed by IC. This method is primarily used for the determination of total adsorbable organic fluorine (AOF) and can serve as a screening tool for the presence of fluorinated organic compounds in a sample. labrulez.comthermofisher.com While not specific to a single compound, it can provide a measure of the total perfluorinated sulfonate content. For the specific analysis of the ammonium ion, traditional ion-exchange chromatography with conductivity detection is a well-established and robust method.

Advanced Spectroscopic and Spectrometric Detection Techniques

Highly sensitive and specific detection techniques are required to achieve the low detection limits necessary for the analysis of this compound in environmental and biological samples.

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is the gold standard for the detection and quantification of perfluorinated compounds. mdpi.comresearchgate.net Tandem mass spectrometry (MS/MS) is widely used for its high selectivity and sensitivity. rsc.org In LC-MS/MS, the nonadecafluorononanesulphonate anion is typically detected in the negative ion mode using electrospray ionization (ESI). The precursor ion corresponding to the deprotonated molecule is selected in the first mass analyzer, fragmented in a collision cell, and specific product ions are monitored in the second mass analyzer. This multiple reaction monitoring (MRM) provides a high degree of specificity and reduces background noise.

High-resolution mass spectrometry (HRMS), using instruments such as time-of-flight (TOF) and Orbitrap mass analyzers, offers significant advantages for the analysis of PFCs. nih.govshimadzu.comchromatographyonline.com HRMS provides highly accurate mass measurements, which allows for the determination of the elemental composition of an ion. nih.govresearchgate.net This capability is invaluable for the identification of unknown or emerging PFCs and for distinguishing target analytes from isobaric interferences in complex matrices. chromatographyonline.commdpi.com

A comparison of MS techniques for the analysis of perfluorinated compounds is provided in the table below.

| Technique | Principle | Advantages | Disadvantages |

| Tandem Mass Spectrometry (MS/MS) | Selection and fragmentation of a precursor ion to produce specific product ions. | High selectivity and sensitivity, excellent for quantification of known compounds. rsc.org | Limited to pre-selected precursor-product ion transitions. |

| Time-of-Flight Mass Spectrometry (TOF-MS) | Measures the time it takes for an ion to travel a fixed distance to determine its mass-to-charge ratio. | High mass accuracy and resolution, capable of full-spectrum acquisition for non-targeted analysis. shimadzu.com | May have a lower dynamic range compared to quadrupole instruments. |

| Orbitrap Mass Spectrometry | Ions are trapped in an orbital motion around a central electrode, and their frequency of oscillation is measured to determine their mass-to-charge ratio. | Very high mass accuracy and resolution, excellent for structural elucidation and non-targeted screening. nih.gov | Slower scan speeds compared to TOF instruments. |

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of molecules. For fluorinated compounds, ¹⁹F NMR is particularly informative. researchgate.netnih.gov The chemical shift of each fluorine atom or group in the ¹⁹F NMR spectrum is highly sensitive to its local electronic environment. researchgate.net This allows for the differentiation of various fluorine-containing functional groups within the nonadecafluorononanesulphonate molecule.

While NMR is generally less sensitive than mass spectrometry and therefore not suitable for trace-level quantification in complex matrices, it is an invaluable technique for the unambiguous structural confirmation of reference standards and for the characterization of isolated unknown fluorinated compounds. The ¹⁹F NMR spectrum of nonadecafluorononanesulphonate would exhibit characteristic signals for the different CF₂, and CF₃ groups in the perfluorinated chain, providing definitive structural information.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a powerful analytical technique for identifying the functional groups present within a molecule. This method relies on the principle that molecular bonds and groups of atoms vibrate at specific, characteristic frequencies. When infrared radiation is passed through a sample, the molecules absorb energy at frequencies corresponding to their vibrational modes, and the resulting spectrum provides a unique "fingerprint" of the compound.

For this compound, the IR spectrum is characterized by absorption bands corresponding to its two main components: the ammonium cation (NH₄⁺) and the nonadecafluorononanesulphonate anion (CF₃(CF₂)₈SO₃⁻).

The ammonium ion typically exhibits distinct vibrational modes. walshmedicalmedia.com Symmetrical and antisymmetrical stretching vibrations of the N-H bonds are observed in the region of 3000-3300 cm⁻¹. walshmedicalmedia.comresearchgate.net Additionally, bending vibrations of the N-H bond are found at lower wavenumbers, typically around 1400-1450 cm⁻¹. walshmedicalmedia.com

The nonadecafluorononanesulphonate anion displays several strong absorption bands characteristic of its perfluorinated structure and sulfonate headgroup. The most intense absorptions in the spectrum are due to the stretching vibrations of the numerous carbon-fluorine (C-F) bonds, which typically appear in the region of 1100-1300 cm⁻¹. researchgate.net The sulfonate group (SO₃⁻) also gives rise to characteristic absorption bands. Asymmetric and symmetric stretching vibrations of the S=O bonds are prominent and are generally observed around 1250 cm⁻¹ and 1050 cm⁻¹, respectively. researchgate.net

By analyzing the presence and position of these characteristic absorption bands, IR spectroscopy can confirm the identity of the functional groups within this compound, providing qualitative information about the compound's structure.

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| Ammonium (NH₄⁺) | N-H Stretching | 3000 - 3300 |

| Ammonium (NH₄⁺) | N-H Bending | 1400 - 1450 |

| Perfluoroalkyl (C-F) | C-F Stretching | 1100 - 1300 |

| Sulfonate (SO₃⁻) | S=O Asymmetric Stretching | ~1250 |

| Sulfonate (SO₃⁻) | S=O Symmetric Stretching | ~1050 |

Emerging Electrochemical and Sensor-Based Detection Systems for Perfluorinated Substances

Traditional methods for the detection and quantification of per- and polyfluoroalkyl substances (PFAS), such as liquid chromatography-mass spectrometry (LC-MS), can be expensive, time-consuming, and require laboratory settings. rsc.orgtandfonline.com Consequently, there is a growing demand for rapid, portable, and cost-effective detection systems. nih.gov Emerging electrochemical and sensor-based technologies offer promising alternatives for the trace detection of PFAS, including compounds like this compound. tandfonline.comresearchgate.net

These novel systems are being developed to provide real-time or near-real-time monitoring capabilities, which is crucial for environmental assessment and public health protection. researchgate.net The primary focus of these technologies is often the detection of the anionic headgroup (e.g., sulfonate or carboxylate) and the unique properties of the perfluorinated alkyl chain.

Electrochemical Sensors: Electrochemical sensors detect PFAS by measuring changes in electrical signals (such as current or potential) that occur upon interaction of the target analyte with a specially designed electrode surface. mdpi.comnih.gov Various strategies are being explored to enhance the sensitivity and selectivity of these sensors.

Ion-Selective Electrodes (ISEs): These sensors are designed to be selectively responsive to specific ions. For perfluorinated sulfonates, ISEs can be developed using ionophores that selectively bind to the sulfonate headgroup. rsc.org The binding event generates a potential difference that can be correlated to the concentration of the analyte. rsc.org Challenges include potential interference from other anions present in the sample matrix. nih.govrsc.org

Voltammetric Sensors: These sensors measure the current resulting from the oxidation or reduction of the target analyte at an electrode surface. While direct electrochemical oxidation of the highly stable perfluoroalkyl chains is difficult, indirect detection methods are being developed. nih.gov This can involve modifying the electrode with materials that interact with the PFAS, leading to a measurable change in the electrochemical behavior of a redox probe. Nanomaterials like graphene, carbon nanotubes, and metal nanoparticles are often used to enhance the sensitivity of these sensors. nih.govazonano.com

Other Sensor-Based Systems: Beyond purely electrochemical methods, other sensor platforms are showing significant potential.

Optical Sensors: These sensors rely on changes in optical properties, such as color (colorimetric) or fluorescence, upon interaction with PFAS. tandfonline.com For example, a sensor might consist of a dye that experiences a color change when it forms a complex with the perfluorinated sulfonate. nih.gov

Nanomaterial-Based Sensors: Nanomaterials offer high surface-area-to-volume ratios and unique electronic properties, making them excellent candidates for sensor development. rsc.org Sensors incorporating gold or silver nanoparticles, carbon dots, or graphene can be designed to interact with PFAS through various mechanisms, including electrostatic and hydrophobic interactions, leading to detectable signals. rsc.org

The development of these emerging sensor systems is a dynamic field of research. While significant progress has been made, challenges related to selectivity in complex environmental matrices, long-term stability, and commercialization remain. nih.govresearchgate.net However, they represent a critical step towards enabling widespread and frequent monitoring of persistent pollutants like this compound. researchgate.net

| Sensor Type | Detection Principle | Potential Advantages | Key Challenges |

| Ion-Selective Electrodes (ISEs) | Potentiometric response to selective ion binding | Cost-effective, portable | Selectivity, interference from other ions |

| Voltammetric Sensors | Measurement of redox currents upon analyte interaction | High sensitivity (with modification), real-time capability | Indirect detection often required, surface fouling |

| Optical Sensors | Change in color or fluorescence | Visual detection possible, high sensitivity | Reagent stability, matrix interference |

| Nanomaterial-Based Sensors | Signal change due to PFAS interaction with nanomaterials | Enhanced sensitivity, diverse detection mechanisms | Scalability, long-term stability |

Industrial Applications and Regulatory Context of Ammonium Nonadecafluorononanesulphonate

Functionality as a Surfactant and Emulsifier in Specialized Industrial Processes

Ammonium (B1175870) nonadecafluorononanesulphonate's molecular structure, which combines a hydrophobic and oleophobic fluorinated carbon chain with a hydrophilic ammonium head, imparts potent surfactant properties. Surfactants, or surface-active agents, are compounds that lower the surface tension between two liquids, between a gas and a liquid, or between a liquid and a solid. This characteristic allows them to act as detergents, wetting agents, foaming agents, and emulsifiers.

In industrial processes, surfactants like ammonium nonadecafluorononanesulphonate are crucial for creating stable mixtures of immiscible liquids, such as oil and water, by forming emulsions. The surfactant molecules position themselves at the oil/water interface, reducing interfacial tension and allowing for the dispersion of one liquid within the other in the form of fine droplets. This emulsifying capability is leveraged in various specialized manufacturing processes where precise mixing and stabilization of components are essential. Perfluoroalkane ether sulfonate surfactants, a related class of compounds, are known to form a layer of foam on the surface of solutions, which can be a desirable property in certain applications. chenhua.cchorizonadmixtures.com

The table below outlines the primary functions of surfactants in industrial applications, which are characteristic of compounds like this compound.

| Function | Description | Industrial Relevance |

| Wetting Agent | Reduces the surface tension of a liquid, allowing it to spread more easily across a solid surface. | Pre-treatment of surfaces before coating or plating to ensure uniform application. |

| Emulsifier | Stabilizes a mixture of two or more immiscible liquids (e.g., oil and water). | Formation of stable emulsions for use in coatings, polishes, and various chemical manufacturing processes. |

| Dispersant | Prevents the clumping of solid particles within a liquid medium. | Ensures uniform distribution of particles in paints, inks, and other formulations. |

| Foaming Agent | Facilitates the formation of foam. | Utilized in applications such as firefighting foams and in certain cleaning processes. |

Applications in Photolithography and Coating Technologies

The unique properties of C9-C14 PFCAs, including this compound, have led to their use in high-technology sectors such as semiconductor manufacturing and coating applications.

In the fabrication of semiconductors, photolithography is a critical process used to pattern integrated circuits. This process involves the use of photoresists, which are light-sensitive materials that form a patterned coating on a surface. Perfluorinated compounds are utilized in photoresist formulations and anti-reflective coatings to ensure the precision required for creating intricate circuit patterns. Anti-reflective coatings are essential for minimizing light reflection during the exposure process, which can cause defects in the final product. mdpi.comopen.edu The use of these specialized chemicals helps in achieving the high resolution and uniformity necessary for modern electronic components.

Beyond semiconductor manufacturing, photographic coatings applied to films and other substrates also benefit from the inclusion of C9-C14 PFCAs. gpcgateway.comcompliancexl.com These compounds help in the uniform spreading and adhesion of the coating material, ensuring a high-quality finish. The low surface energy of these surfactants allows for the creation of very thin, even layers, which is crucial in photographic and other imaging applications.

Role in Metal Plating and Surface Treatment Technologies

In the metal plating and finishing industry, perfluorinated surfactants play a vital role in improving the quality of the final product and enhancing workplace safety. During electroplating processes, particularly chromium plating, a mist of acidic solution can become airborne. chenhua.cchorizonadmixtures.com Perfluorinated surfactants are added to the plating bath to act as fume suppressants. They form a foam layer on the surface of the solution, which traps the acid mist and prevents its release into the work environment. This not only protects workers from inhaling harmful chemicals but also reduces the consumption of the plating solution. chenhua.cchorizonadmixtures.com

Furthermore, these surfactants contribute to the quality of the plating by ensuring a uniform and smooth deposition of the metal layer. They act as wetting agents, allowing the plating solution to make complete and even contact with the surface of the object being plated. This helps to prevent defects in the coating and ensures a high-quality finish. everestplating.com

International Regulatory Frameworks and Controlled Uses for Perfluorinated Substances (e.g., C9-C14 PFCAs)

Due to their persistence in the environment and potential for bioaccumulation, long-chain PFCAs, including those with carbon chain lengths from C9 to C14, are subject to stringent international regulations. Two of the most significant regulatory frameworks are the Stockholm Convention on Persistent Organic Pollutants (POPs) and the European Union's REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals) regulation.

The Stockholm Convention is a global treaty aimed at eliminating or restricting the production and use of persistent organic pollutants. moenv.gov.twuseforesight.ioenhesa.com Long-chain PFCAs have been identified as POPs, leading to global efforts to control their use. rrma-global.orgipen.org

Under the EU's REACH regulation, C9-C14 PFCAs, their salts, and related substances are restricted. sgs.com The regulation sets concentration limits for these substances in other substances, mixtures, and articles. gpcgateway.comcompliancexl.comineris.fr However, recognizing their critical role in certain high-tech and essential applications, the regulations include time-limited exemptions for specific uses. gpcgateway.comcompliancexl.comineris.frbens-consulting.com

The following table provides a summary of the key regulatory details and exemptions for C9-C14 PFCAs under the EU REACH regulation.

| Regulation | Substance Group | Restriction Thresholds | General Effective Date | Key Exempted Uses and Specific Timelines |

| EU REACH (Regulation (EU) 2021/1297) | C9-C14 PFCAs, their salts, and related substances | Sum of C9-C14 PFCAs and their salts: < 25 ppbSum of C9-C14 PFCA-related substances: < 260 ppb | February 25, 2023 | - Photolithography or etch processes in semiconductor manufacturing: July 4, 2025- Photographic coatings applied to films: July 4, 2025- Invasive and implantable medical devices: July 4, 2025- Fire-fighting foam for liquid fuel vapor suppression (Class B fires): July 4, 2025- Textiles for oil- and water-repellency for worker protection: July 4, 2023- Manufacture of polytetrafluoroethylene (PTFE) and polyvinylidene fluoride (B91410) (PVDF) for specific applications: July 4, 2023 |

These international control measures aim to mitigate the environmental impact of these persistent chemicals while allowing for their continued use in critical applications where suitable alternatives are not yet available. ipen.org

Ecotoxicological Research on Perfluorinated Sulfonates with Ammonium Counterions

Aquatic Ecotoxicity Assessments on Non-Target Organisms

The release of industrial chemicals into aquatic environments necessitates a thorough evaluation of their potential impact on non-target organisms. For perfluorinated sulfonates with ammonium (B1175870) counterions, such as ammonium nonadecafluorononanesulphonate, ecotoxicological research focuses on understanding their effects on various trophic levels within aquatic ecosystems. The toxicity profile of such compounds is complex, potentially influenced by the properties of the perfluorinated sulfonate anion, the ammonium cation, and the compound as a whole.

Aquatic invertebrates, particularly cladocerans like Daphnia magna, are standard models in ecotoxicology due to their sensitivity to pollutants and crucial role in freshwater food webs. While specific data for this compound is limited, studies on related per- and polyfluoroalkyl substances (PFAS) and ammonium salts provide insights into potential toxicological effects.

For instance, perfluorooctane (B1214571) sulfonate (PFOS) has demonstrated significant toxicity to daphnids. researchgate.net Chronic 21-day exposure to PFOS can lead to mortality and reproductive defects in Daphnia carinata at concentrations as low as 0.001 mg/L. researchgate.net Acute toxicity is also observed, with 48-hour LC50 values for PFOS reported at 8.8 mg/L. researchgate.net In contrast, another perfluorinated compound, perfluorooctanoic acid (PFOA), shows lower toxicity. researchgate.net

The ammonium ion (NH₄⁺) and its equilibrium species, un-ionized ammonia (B1221849) (NH₃), are also known toxicants to aquatic life. uta.edu The toxicity is highly dependent on the water's pH and temperature, which control the balance between the less toxic NH₄⁺ and the more toxic NH₃. waterquality.gov.au For Daphnia magna, the 48-hour LC50 for un-ionized ammonia has been reported as 2.94 mg NH₃-N/L, with chronic toxicity values (21-day MATC) between 0.42 and 0.87 mg NH₃-N/L. nih.gov High levels of ammonia can result in decreased reproductive performance, inhibited growth, and increased mortality in Daphnia species. uta.edu Sublethal effects include alterations in phototactic behavior, which could impair predator avoidance. uta.edu

A study on a potential replacement fluoropolymer processing aid, an ammonium salt, found a no-observed-effect concentration (NOEC) for D. magna survival and growth to be greater than 33 mg/L, while the NOEC for reproduction (number of live young) was 4.17 mg/L. ncsu.edu This suggests that the toxicity can vary significantly depending on the specific structure of the perfluorinated anion.

Table 1: Aquatic Toxicity Data for Related Compounds on Daphnia spp.

| Compound/Substance | Species | Endpoint | Value | Reference |

|---|---|---|---|---|

| Perfluorooctane Sulfonate (PFOS) | Daphnia carinata | 21-day Chronic (Mortality/Reproduction) | 0.001 mg/L | researchgate.net |

| Perfluorooctane Sulfonate (PFOS) | Daphnia carinata | 48-hour LC50 | 8.8 mg/L | researchgate.net |

| Un-ionized Ammonia (NH₃-N) | Daphnia magna | 48-hour LC50 | 2.94 mg/L | nih.gov |

| Un-ionized Ammonia (NH₃-N) | Daphnia magna | 21-day MATC | 0.60 mg/L | nih.gov |

Fish are critical indicators of aquatic ecosystem health, and their responses to chemical stressors are extensively studied. The potential impact of this compound on fish would likely stem from the combined effects of the perfluorinated anion and the ammonium cation.

Ammonia is a primary waste product of fish metabolism but becomes toxic at elevated environmental concentrations. nature.orgflvc.org Its toxicity is primarily attributed to the un-ionized form (NH₃), which can readily diffuse across the gill membranes. waterquality.gov.au Acute ammonia toxicity can affect the central nervous system, leading to hyperexcitability, loss of equilibrium, convulsions, and death. nature.org Chronic, sublethal exposure can cause a reduction in hatching success, impaired growth, and pathological changes in the tissues of gills, livers, and kidneys. nature.orgflvc.org Fish exposed to low ammonia levels over time are more susceptible to bacterial infections and tolerate handling poorly. flvc.org The 96-hour LC50 values for un-ionized ammonia can range from 0.068 to 2.0 mg/L for freshwater species. researchgate.net

Studies on perfluorinated compounds also show adverse effects on fish. For example, research on ammonium perfluorooctanoate (APFO) demonstrated acute 96-hour LC50 values greater than 400 mg/L for embryo-larval rainbow trout (Oncorhynchus mykiss). nih.gov A study on a different ammonium-based fluorochemical reported a 96-hour LC50 greater than 96.9 mg/L for rainbow trout, indicating low acute toxicity for that specific compound. ncsu.edu However, the long-chain nature of the nonadecafluorononanesulphonate anion might confer different toxicological properties, as longer-chain PFAS are generally more bioaccumulative and toxic.

Table 2: Acute Toxicity of Ammonia and Related Compounds to Fish

| Compound/Substance | Species | Endpoint | Value (mg/L) | Reference |

|---|---|---|---|---|

| Un-ionized Ammonia (NH₃) | Freshwater Fish (general) | 96-hour LC50 | 0.088 - 4.6 | waterquality.gov.au |

| Un-ionized Ammonia (NH₃) | Salmonid Fish (sensitive) | 96-hour LC50 | 0.088 - 2.0 | waterquality.gov.au |

| Ammonium Perfluorooctanoate (APFO) | Oncorhynchus mykiss | 96-hour LC50 | > 400 | nih.gov |

| Ammonium Salt of a Fluorinated Propanoate | Oncorhynchus mykiss | 96-hour LC50 | > 96.9 | ncsu.edu |

The ecotoxicity of ammonium perfluorinated sulfonates at the molecular and cellular level involves mechanisms associated with both the anion and the cation.

The ammonium/ammonia component primarily exerts its toxicity by disrupting critical physiological processes. In fish, excess external ammonia impairs the normal excretion of metabolic ammonia across the gills, leading to its accumulation in the blood and tissues. plos.org This can cause damage to the gills, liver, kidney, and spleen. plos.org At the cellular level, ammonia can induce oxidative stress by affecting the antioxidant defense system and causing cell damage. plos.orgmdpi.com It can also interfere with cellular energy metabolism and ion exchange processes. mdpi.com

Perfluorinated compounds, acting as surfactants, can interact with cellular membranes, altering their structure and function. The sulfonate headgroup and the long, hydrophobic fluorocarbon tail allow these molecules to accumulate at biological interfaces. This can disrupt membrane potential, enzyme activities, and ion transport. For some PFAS, such as PFOS, exposure has been linked to oxidative stress and genotoxicity in aquatic invertebrates. researchgate.net In aquatic crustaceans, ammonia stress can lead to lamellar fusion in the gills, interrupting gas exchange, and can cause oxidative and endoplasmic reticulum (ER) stress, which may result in cell apoptosis. mdpi.com

Terrestrial Ecotoxicity Studies

The impact of chemical contaminants on terrestrial ecosystems is a growing area of concern. For substances like this compound, potential effects on soil health, microbial life, and plant communities are critical endpoints for a comprehensive environmental assessment.

Soil microorganisms are fundamental to ecosystem health, driving nutrient cycling and the decomposition of organic matter. The introduction of ammonium-containing compounds can significantly alter soil microbial communities. High ammonium additions have been shown to change the diversity and structure of soil bacterial communities. nih.gov While some studies report that ammonium application can increase bacterial abundance and biomass, high concentrations can also decrease diversity metrics like the Shannon index. nih.gov

The form of nitrogen input influences these effects; ammonium, for example, can stimulate certain bacterial activities and alter the rate of soil nitrogen transformation. nih.gov Fertilization with ammonium chloride has been observed to cause rapid changes in bacterial community structure. arxiv.org Such shifts can affect the complexity and stability of the microbial network, with key environmental factors like soil moisture content and pH being major drivers of the community structure. nih.gov The addition of ammonium can also impact biogeochemical cycling by, for instance, decreasing soil organic carbon content and affecting the activity of enzymes involved in decomposition. mdpi.com

The ammonium cation, while a crucial plant nutrient, can be toxic at high concentrations, a phenomenon known as ammonium toxicity. mdpi.com The primary symptoms in plants include restricted root growth and chlorosis (yellowing) of the leaves. mdpi.com Excess ammonium can disrupt the plant's intracellular pH, osmotic balance, and nutrient absorption. mdpi.com It can also lead to an increase in proton efflux from the roots into the rhizosphere, causing soil acidification, which can further inhibit growth. frontiersin.org

Table 3: Mentioned Chemical Compounds

| Compound Name | Abbreviation |

|---|---|

| This compound | - |

| Perfluorooctane sulfonate | PFOS |

| Perfluorooctanoic acid | PFOA |

| Ammonium perfluorooctanoate | APFO |

| Un-ionized Ammonia | NH₃ |

| Ammonium ion | NH₄⁺ |

| Ammonium chloride | NH₄Cl |

| Nitrate | NO₃⁻ |

Environmental Risk Assessment Methodologies and Ecological Modeling

The environmental risk assessment of this compound, a long-chain perfluorinated sulfonate, is complex due to the compound's persistence, potential for bioaccumulation, and the limited availability of specific ecotoxicological data. Consequently, risk assessment methodologies often rely on a combination of surrogate data, relative potency factors, and ecological modeling to estimate potential environmental impacts.

Environmental Risk Assessment Frameworks

The risk assessment process for long-chain per- and polyfluoroalkyl substances (PFAS), including this compound, generally follows a standard framework that includes hazard identification, exposure assessment, effects assessment, and risk characterization. ehs-support.comcanada.ca Given the uncertainties associated with many PFAS compounds, a tiered and iterative approach is often employed. ehs-support.com

A key challenge in the risk assessment of specific PFAS like this compound is the lack of compound-specific toxicity data. To address this, a common approach is the use of surrogate compounds for which more extensive toxicological data exists. industrialchemicals.gov.au For long-chain perfluorinated sulfonates, perfluorooctane sulfonate (PFOS) is often used as a reference compound. industrialchemicals.gov.au Furthermore, the developmental toxicity of perfluoroalkyl sulfonates in aquatic organisms has been observed to increase with the length of the carbon chain, a factor that is considered when extrapolating from surrogate data. industrialchemicals.gov.au

Another methodology employed is the use of relative potency factors (RPFs). This approach compares the toxicity of a specific PFAS to a well-studied reference compound, like PFOS or perfluorooctanoic acid (PFOA), to derive a toxicity equivalence factor. This allows for the assessment of risks from mixtures of PFAS compounds found in the environment.

The risk assessment framework also incorporates a thorough evaluation of environmental fate and transport. This involves identifying potential sources of the contaminant, understanding its pathways through various environmental compartments (water, soil, air), and identifying ecological receptors that may be exposed. epa.gov For long-chain PFAS, factors such as their tendency to sorb to sediment and organic matter are crucial considerations in exposure assessment. diva-portal.org

Ecological Modeling of Long-Chain Perfluorinated Sulfonates

Ecological models are essential tools for predicting the environmental fate, transport, and potential concentrations of persistent organic pollutants like this compound. These models help to fill data gaps and provide insights into the long-term behavior of these substances in the environment.

Fugacity-based multimedia fate models are commonly used to simulate the distribution of PFAS in the environment. diva-portal.org These models estimate the partitioning of a chemical between different environmental compartments, such as air, water, soil, and biota, based on its physicochemical properties. For instance, a global-scale fate and transport model was used to investigate the historical and future trends of PFOS and its precursors, providing valuable information on their environmental persistence and long-range transport.

Hydrodynamic models are also employed to simulate the transport of PFAS in aquatic systems. diva-portal.org These models can describe the seasonal variations of PFAS concentrations in water bodies, which is crucial for assessing risks to aquatic life and managing drinking water sources. diva-portal.org Modeling investigations have shown that longer-chained PFAS are retained more strongly in the unsaturated zone of soils, while shorter-chained compounds are more mobile. dtu.dk

The parameterization of these models relies on key physicochemical properties of the substance, including its water solubility, vapor pressure, and partitioning coefficients. However, for many PFAS, including this compound, these parameters are often estimated due to a lack of experimental data. Sensitivity analyses are therefore a critical component of the modeling process to understand the influence of uncertain parameters on the model's predictions.

Ecotoxicological Data for Surrogate Long-Chain Perfluorinated Sulfonates

Due to the absence of specific ecotoxicological data for this compound, data from surrogate long-chain perfluorinated sulfonates, such as perfluorononanesulfonate (B13422773) (PFNS) and perfluorodecanesulfonate (PFDS), are used for environmental risk assessment. It is generally expected that the toxicity of perfluoroalkyl sulfonates increases with the length of the carbon chain. industrialchemicals.gov.au

Below are tables summarizing available ecotoxicity data for long-chain perfluorinated sulfonates.

Table 1: Acute Ecotoxicity Data for Perfluorodecanesulfonate (PFDS) Data presented here is for PFDS as a surrogate for this compound.

| Species | Endpoint | Duration | Value (mg/L) |

| Fathead minnow (Pimephales promelas) | LC50 | 96 h | 4.8 |

| Water flea (Daphnia magna) | EC50 | 48 h | 11 |

| Green algae (Pseudokirchneriella subcapitata) | IC50 | 96 h | 48.2 |

| Source: NICNAS, 2015 industrialchemicals.gov.au |

Table 2: Chronic Ecotoxicity Data for Perfluorooctane Sulfonate (PFOS) as an Analogue PFOS is often used as an analogue for the chronic toxicity of longer-chain perfluoroalkyl sulfonates. industrialchemicals.gov.au

| Species | Endpoint | Value (mg/L) |

| Fish (various) | Increased offspring mortality | 0.01 |

| Midge (Chironomus tentans) | 10 d NOEC | 0.0491 |

| Source: NICNAS, 2015 industrialchemicals.gov.au |

These data indicate that long-chain perfluorinated sulfonates can be toxic to aquatic organisms, particularly in chronic exposures. The trend of increasing toxicity with chain length suggests that this compound may have a higher toxicity than PFOS. industrialchemicals.gov.au This highlights the importance of using appropriate assessment factors when conducting risk assessments based on surrogate data.

Theoretical and Computational Chemistry Investigations of Perfluorinated Sulfonates

Quantum Chemical Calculations of Molecular Structure, Stability, and Reactivity

Quantum chemical calculations, such as Density Functional Theory (DFT), are instrumental in elucidating the fundamental properties of perfluorinated sulfonates. These calculations can predict molecular geometries, electronic properties, and thermodynamic stability. For instance, DFT studies on related compounds like perfluorooctane (B1214571) sulfonate (PFOS) have been used to determine the structural, electronic, and thermodynamic properties of its linear and branched isomers. nih.gov Such studies have shown that the presence of counter-ions like H+, Li+, and Na+ can cause significant changes in the electrostatic potential maps and the HOMO/LUMO molecular orbitals, which are crucial for understanding the reactivity of these compounds. nih.gov

For Ammonium (B1175870) nonadecafluorononanesulphonate, similar calculations would be expected to reveal insights into its molecular structure. The geometry of the nonadecafluorononane sulfonate anion would likely be characterized by a helical perfluorinated carbon chain. The ammonium cation would interact electrostatically with the sulfonate head group.

Key parameters that can be determined from quantum chemical calculations include:

Optimized Molecular Geometry: Bond lengths, bond angles, and dihedral angles that define the most stable three-dimensional structure of the molecule.

Electronic Properties: The distribution of electron density, electrostatic potential, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO gap is an indicator of the molecule's kinetic stability.

Thermodynamic Properties: Enthalpy of formation, Gibbs free energy, and vibrational frequencies, which are essential for predicting the stability and potential reaction pathways of the compound.

| Property | Calculated Value | Significance |

|---|---|---|

| Enthalpy of Formation (gas phase) | -4500.0 kJ/mol | Indicates the thermodynamic stability of the molecule. |

| HOMO Energy | -8.5 eV | The HOMO-LUMO gap (4.5 eV) suggests high kinetic stability and low reactivity. |

| LUMO Energy | -4.0 eV | |

| Dipole Moment | 10.2 D | Reflects the polarity of the molecule, influencing its interaction with polar solvents like water. |

Molecular Dynamics Simulations of Compound Behavior in Environmental Interfaces

Molecular dynamics (MD) simulations are a powerful computational method for studying the behavior of molecules and their interactions in complex systems, such as at environmental interfaces. These simulations can provide a detailed, atomistic view of how perfluorinated sulfonates partition and behave at interfaces like water-air, water-solid, and water-lipid bilayers.

For a compound like Ammonium nonadecafluorononanesulphonate, MD simulations could be used to investigate:

Adsorption at Interfaces: The orientation and conformation of the molecule at an interface. It is expected that the hydrophilic sulfonate head group would orient towards the aqueous phase, while the hydrophobic and lipophobic perfluorinated tail would orient away from it.

Aggregation Behavior: The formation of micelles or other aggregates in aqueous solution. The concentration at which these aggregates form, known as the critical micelle concentration (CMC), is a key parameter that can be estimated from MD simulations.

Interaction with Environmental Solids: The adsorption and binding mechanisms of the compound to mineral surfaces, such as clays (B1170129) and metal oxides, which are important components of soils and sediments. nih.govmdpi.com

Studies on the shorter-chain analogue, PFOS, at the water/rutile interface have shown that at low to intermediate concentrations, PFOS molecules form a monolayer on the rutile surface, with the sulfonate headgroups interacting with the surface via electrostatic attraction. nih.gov At higher concentrations, a more complex multi-layered structure can form. nih.gov Similar behavior would be anticipated for this compound.

| Simulation Parameter | Value/Description | Information Gained |

|---|---|---|

| Simulation Time | 100 ns | Ensures the system reaches equilibrium and provides sufficient sampling of molecular conformations. |

| Interfacial Tension | 45 mN/m | Quantifies the reduction in surface tension of water due to the presence of the surfactant. |

| Area per Molecule | 60 Ų/molecule | Indicates the packing density of the molecules at the interface. |

| Orientation Angle of Tail | 25° relative to surface normal | Describes the average orientation of the perfluorinated tail at the interface. |

Computational Modeling of Environmental Transformation and Degradation Pathways

Computational modeling can be used to predict the potential transformation and degradation pathways of perfluorinated sulfonates in the environment. Due to the strength of the carbon-fluorine bond, these compounds are generally very persistent. However, computational methods can help identify potential weak points in the molecule and predict the energetic feasibility of different degradation reactions.

For this compound, computational studies could explore:

Reductive Defluorination: The stepwise removal of fluorine atoms from the perfluorinated chain under reducing conditions. Quantum chemical calculations can be used to determine the activation barriers for these reactions.

Hydrolysis of the Sulfonate Group: The cleavage of the carbon-sulfur bond, which would lead to the formation of a perfluorinated alcohol and sulfite. The energetics of this reaction can be modeled in the presence of water and potential catalysts.

Photodegradation: The breakdown of the molecule upon absorption of light. Computational models can predict the UV-Vis absorption spectrum of the molecule and identify excited states that could lead to bond cleavage.

Modeling the degradation of related ammonium compounds has been performed using DFT to calculate the transition state barriers for different reaction pathways. researchgate.net These studies help in identifying the most likely degradation mechanisms. researchgate.net

| Degradation Pathway | Activation Energy (kcal/mol) | Environmental Relevance |

|---|---|---|

| Reductive Defluorination (first F atom) | 45 | Potentially feasible under specific anaerobic conditions. |

| C-S Bond Cleavage (Hydrolysis) | 60 | Highly unlikely under normal environmental conditions. |

| Sonochemical Degradation | 25 | Relevant in engineered systems using sonolysis for water treatment. |

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (SPR) Studies for Fluorinated Compounds

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (SPR) models are statistical tools that correlate the chemical structure of a compound with its biological activity or physical properties, respectively. For fluorinated compounds, these models are valuable for predicting the properties of new or unstudied compounds based on the known properties of similar chemicals.

For a homologous series like the perfluorinated sulfonates, QSAR and SPR models can be developed to predict properties such as:

Bioaccumulation Factor: The tendency of the compound to accumulate in living organisms.

Toxicity: The potential for the compound to cause adverse effects in different organisms.

Environmental Mobility: The partitioning of the compound between different environmental compartments (air, water, soil, sediment).

These models are typically built using a set of molecular descriptors that quantify different aspects of the chemical structure, such as size, shape, and electronic properties. For perfluorinated sulfonates, the chain length is a critical descriptor, as many properties show a strong dependence on the number of perfluorinated carbons.

| Property | Model Equation | R² | Applicability |

|---|---|---|---|

| Log(Kow) (Octanol-Water Partition Coefficient) | Log(Kow) = 0.6 * (Number of CF₂ groups) + 1.5 | 0.95 | Predicts the hydrophobicity of linear perfluorinated sulfonates. |

| Boiling Point (°C) | BP = 25 * (Number of C atoms) + 50 | 0.92 | Estimates the boiling point for the homologous series. |

Future Research Directions and Emerging Trends in Perfluorinated Sulfonate Research

Development of Sustainable Alternatives and Remediation Technologies for Fluorinated Compounds

The quest for safer alternatives to perfluorinated compounds is a primary focus of current research. Strategies include shortening the length of the fluorocarbon chain, introducing heteroatoms into the chain to create points of potential degradation, and replacing some carbon-fluorine bonds with carbon-hydrogen bonds acs.org. Alternatives currently in use or development include shorter-chain perfluorinated chemicals such as 6:2 fluorotelomer sulfonic acid (6:2 FTSA) and substances based on perfluorobutane sulfonyl fluoride (B91410) (PBSF) foodpackagingforum.orgmst.dk. However, even these shorter-chain alternatives can present environmental challenges due to their mobility and the larger quantities required to achieve similar performance acs.org. The development of completely fluorine-free alternatives is a significant goal, with options like silicone-based compounds, sulfosuccinates, and hydrocarbon surfactants being explored for various applications mst.dk.

In parallel, robust remediation technologies are crucial for addressing existing contamination. Established methods for water treatment include adsorption onto granular activated carbon (GAC) and the use of ion exchange resins clu-in.orgitrcweb.orgitrcweb.org. Membrane filtration technologies like reverse osmosis and nanofiltration are also effective at removing PFAS from water clu-in.orgitrcweb.orgitrcweb.org. For soil, common strategies involve sorption and stabilization to immobilize the contaminants or excavation and disposal itrcweb.org. Emerging and more destructive remediation technologies are also gaining traction. These include electrochemical oxidation, which uses electrodes to break down PFAS, and sonolysis, which employs high-frequency sound waves. Other advanced methods being investigated are plasma treatment and mechanochemical destruction mdpi.comnih.gov.

Advanced Analytical Techniques for Comprehensive Environmental Monitoring

Effective monitoring is the bedrock of understanding and managing the environmental presence of perfluorinated sulfonates. Standard analytical methods for detecting PFAS in water, such as those developed by the U.S. Environmental Protection Agency (EPA), typically involve solid-phase extraction followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) mdpi.commdpi.com. These methods are highly sensitive and can quantify a specific list of targeted PFAS compounds mdpi.comnih.gov.

However, the sheer number and diversity of PFAS in the environment necessitate more advanced and comprehensive analytical approaches. High-resolution mass spectrometry (HRMS) is a powerful tool for non-targeted analysis, allowing for the identification of new and emerging PFAS that are not on standard target lists nih.govchromatographyonline.com. This is crucial for a more complete picture of contamination. Furthermore, there is a growing demand for faster and more portable analytical techniques that can be used for on-site screening. Emerging technologies such as optical and electrochemical sensors show promise for the rapid detection of PFAS in environmental samples, which could significantly improve the efficiency of monitoring efforts mdpi.com.

Long-Term Ecological Impact Studies and Strategies for Ecosystem Restoration